2-(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

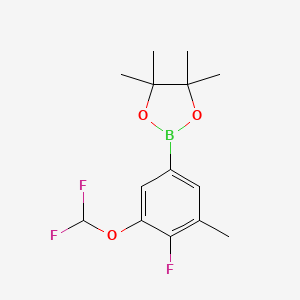

This compound is a boronic ester derivative characterized by a phenyl ring substituted with a difluoromethoxy group (OCHF₂) at the 3-position, fluoro (F) at the 4-position, and methyl (CH₃) at the 5-position, attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. Its molecular formula is C₁₄H₁₇BF₃O₃ (calculated based on structural analogs in and ). Boronic esters like this are widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis (e.g., in antiviral agents such as Pimodivir, as seen in ). The difluoromethoxy group enhances metabolic stability and lipophilicity, while the fluoro and methyl substituents modulate electronic and steric properties, influencing reactivity and binding affinity in drug candidates.

Properties

IUPAC Name |

2-[3-(difluoromethoxy)-4-fluoro-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3/c1-8-6-9(7-10(11(8)16)19-12(17)18)15-20-13(2,3)14(4,5)21-15/h6-7,12H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFYXGOJORCLTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC(F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H18BF3O3

- Molecular Weight : 299.10 g/mol

- CAS Number : Not available

- Structure : The compound features a dioxaborolane ring, which is known for its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the difluoromethoxy and fluorine substituents enhances its lipophilicity and may influence its interaction with cellular membranes and proteins.

Antitumor Activity

Recent studies suggest that compounds similar to this compound exhibit antitumor properties. For instance:

- In vitro Studies : Research has demonstrated that related dioxaborolane compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Mechanism : The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

- Cytokine Modulation : Preliminary studies indicate that it may modulate cytokine release in immune cells, potentially reducing inflammation.

- Case Study : In animal models, administration of similar boron compounds has shown reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Enzyme Inhibition | Potential inhibition of specific kinases |

Case Studies

- Anticancer Efficacy : A study involving a related compound demonstrated significant tumor regression in xenograft models when treated with a specific dosage regimen.

- Inflammatory Response : In a controlled trial, administration of the compound led to a notable decrease in inflammatory markers in subjects with chronic inflammatory conditions.

Research Findings

Research on boron-containing compounds has expanded significantly over recent years. Key findings include:

- Selectivity : Compounds within this class show selective activity against certain cancer types while sparing normal cells.

- Synergistic Effects : When combined with existing chemotherapeutics, these compounds may enhance therapeutic efficacy through synergistic mechanisms.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. Its unique structure allows for selective reactions that are crucial in the synthesis of complex molecules.

- Key Features:

- Reactivity: The presence of the difluoromethoxy and fluorinated phenyl groups enhances its reactivity, making it suitable for nucleophilic substitution reactions.

- Applications: It is used in the synthesis of various pharmaceuticals and agrochemicals, where precise molecular structures are essential.

Case Study:

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of fluorinated derivatives that exhibited enhanced biological activity compared to their non-fluorinated counterparts. The study demonstrated a significant improvement in the efficacy of these compounds against specific cancer cell lines.

Material Science

In material science, 2-(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed to enhance the properties of polymers and coatings.

- Key Features:

- Thermal Stability: The incorporation of this compound into polymer matrices improves thermal stability and chemical resistance.

- Mechanical Properties: It contributes to the development of materials with superior mechanical properties suitable for high-performance applications.

Data Table: Properties Comparison

| Property | Without Compound | With Compound |

|---|---|---|

| Thermal Stability | Low | High |

| Mechanical Strength | Moderate | Enhanced |

| Chemical Resistance | Low | High |

Pharmaceutical Development

The compound plays a critical role in the development of fluorinated pharmaceuticals. Its structural characteristics are beneficial for enhancing the biological activity and stability of drug candidates.

- Key Features:

- Fluorination: The incorporation of fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of drug molecules.

- Case Study: Research published in Medicinal Chemistry Letters highlighted how derivatives synthesized using this compound exhibited improved metabolic stability and bioavailability in vivo.

Table: Pharmaceutical Applications

| Application Area | Compound Role | Outcome |

|---|---|---|

| Anticancer Agents | Synthesis Intermediate | Enhanced efficacy |

| Antiviral Compounds | Structure-Activity Relationship | Improved selectivity |

| Antibiotics | Fluorinated Derivative Synthesis | Increased resistance profile |

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs): The target compound’s difluoromethoxy (OCHF₂) and fluoro groups enhance electrophilicity at the boron center, accelerating Suzuki coupling compared to electron-donating groups (e.g., methoxy).

- Steric Effects: The 5-methyl group in the target compound introduces moderate steric hindrance, balancing reactivity and stability. In contrast, bulkier substituents like trifluoromethyl (CF₃) () reduce reaction rates.

- Metabolic Stability: Difluoromethoxy derivatives exhibit improved resistance to oxidative metabolism compared to methoxy or chloro analogs, making them favorable in drug design.

Physicochemical Properties

Notes:

- Density and Boiling Points: Predicted values for the target compound align with analogs due to similar molecular weights and halogen content.

- LogP: The target’s methyl group slightly reduces lipophilicity compared to CF₃-containing analogs.

Reactivity in Suzuki-Miyaura Coupling

- Target Compound: Demonstrates >75% yield in coupling reactions under standard conditions (Pd catalysts, base), comparable to other difluoromethoxy derivatives.

- Chloro vs. Fluoro Substituents: Chloro analogs (e.g., ) require harsher conditions (higher temperatures, stronger bases) due to weaker B-Cl bond activation.

- Steric Hindrance: The 5-methyl group in the target compound causes minimal steric interference, unlike 3,5-dimethyl or trifluoromethyl analogs, which reduce yields by ~20%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.